2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid
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Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylphenyl boronic acids or esters as building blocks . Protodeboronation, a process that removes a boron group from these compounds, is a common step in their synthesis .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can be characterized using techniques such as X-ray diffraction . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s overall structure and reactivity .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they can participate in protodeboronation reactions . The specific reactions a compound undergoes can depend on its other functional groups and reaction conditions.Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds often have unique physicochemical properties due to the presence of the trifluoromethyl group . For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s acidity and reactivity .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological activities of these drugs . Therefore, “2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid” could potentially be used in the development of new pharmaceuticals.
Synthesis of Drug Molecules
This compound can be used in the synthesis of drug molecules. For example, it can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Preparation of Vinylic MIDA Boronates
“2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid” can be used in the preparation of vinylic MIDA boronates . These boronates are useful in various chemical reactions and have applications in medicinal chemistry.
Synthesis of Antitumor Agents
This compound can be used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents have shown promising results in cancer treatment.
Use in Cyclocondensation Reactions
The trifluoromethyl-containing building block in this compound can be used in cyclocondensation reactions . These reactions are important in the synthesis of various organic compounds.
Use in Cobalt-Catalyzed Coupling Reactions
“2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid” can be used in cobalt-catalyzed coupling reactions . These reactions are useful in the synthesis of complex organic compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDUVSSDGPDOLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383392 |
Source
|
Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
144061-16-5 |
Source
|
Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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